Gram-Negative Selectivity and Carbapenem-Resistant Strain Activity vs. Non-Fluorinated Pyrrolidinyl Benzoic Acid
The compound exhibits Gram-negative antibacterial spectrum with reported activity against carbapenem-resistant strains, driven by LpxC inhibition [1]. In contrast, the non-fluorinated analog 4-(pyrrolidin-1-yl)benzoic acid (MW 191.23) lacks the trifluoro substitution pattern and demonstrates only Gram-positive spectrum via cell wall synthesis inhibition [2], indicating a fundamental shift in both molecular target and organism selectivity. Direct quantitative comparison is precluded by differing assay systems, but the mechanistic divergence is qualitative and unambiguous.
| Evidence Dimension | Antibacterial spectrum and mechanism |
|---|---|
| Target Compound Data | Gram-negative spectrum; LpxC inhibition (lipopolysaccharide synthesis inhibitor); active against carbapenem-resistant strains |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)benzoic acid (CAS 7255-84-7): Gram-positive spectrum only; cell wall synthesis inhibitor; active against MRSA |
| Quantified Difference | No overlapping quantitative MIC data available; difference is mechanistic and organism-selectivity based |
| Conditions | AntibioticDB curated database entries; no single-study head-to-head comparison identified |
Why This Matters
For Gram-negative antibacterial discovery programs—particularly those targeting resistant pathogens—the 2,3,5-trifluoro-4-pyrrolidin-1-yl substitution pattern confers target specificity (LpxC) that non-fluorinated pyrrolidinyl benzoic acids cannot replicate, making generic substitution scientifically invalid.
- [1] AntibioticDB. Compound Entry: 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid. Spectrum: Gram-negative; Mechanism: LpxC inhibitor; Activity against carbapenem-resistant strains. View Source
- [2] AntibioticDB. Compound Entry: 4-(Pyrrolidin-1-yl)benzoic acid. Spectrum: Gram-positive; Mechanism: Cell wall synthesis inhibitor; Active against MRSA. View Source
